
(1,10-Phenanthroline-5,6-diolato)bis(triphenylphosphine)platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,10-Phenanthroline-5,6-diolato)bis(triphenylphosphine)platinum is a platinum-based coordination compound. It is known for its unique structural properties and potential applications in various fields, including catalysis and material science. The compound consists of a platinum center coordinated to two triphenylphosphine ligands and a 1,10-phenanthroline-5,6-diolato ligand.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,10-Phenanthroline-5,6-diolato)bis(triphenylphosphine)platinum typically involves the reaction of platinum precursors with 1,10-phenanthroline-5,6-diol and triphenylphosphine. One common method includes the following steps:
- Dissolution of a platinum precursor, such as platinum(II) chloride, in a suitable solvent like dichloromethane.
- Addition of 1,10-phenanthroline-5,6-diol to the solution, followed by stirring at room temperature.
- Introduction of triphenylphosphine to the reaction mixture, leading to the formation of the desired complex.
- Purification of the product through recrystallization or chromatography techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: (1,10-Phenanthroline-5,6-diolato)bis(triphenylphosphine)platinum can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can alter the oxidation state of the platinum center, affecting the compound’s reactivity and properties.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or specific catalysts.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while substitution reactions can yield new coordination compounds with different ligands.
科学的研究の応用
(1,10-Phenanthroline-5,6-diolato)bis(triphenylphosphine)platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing to investigate its therapeutic properties and potential use in drug development.
Industry: It is utilized in material science for the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of (1,10-Phenanthroline-5,6-diolato)bis(triphenylphosphine)platinum involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form covalent bonds with nucleophilic sites in these biomolecules, leading to the inhibition of their function. This interaction can disrupt cellular processes, making the compound a potential candidate for anticancer therapy.
類似化合物との比較
(1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate: This compound has a similar ligand structure but contains copper instead of platinum.
(1,10-Phenanthroline-5,6-dione-bridged FeCo complexes): These complexes involve a similar phenanthroline ligand but are bridged with iron and cobalt.
Uniqueness: (1,10-Phenanthroline-5,6-diolato)bis(triphenylphosphine)platinum is unique due to its platinum center, which imparts distinct chemical and biological properties
特性
分子式 |
C48H38N2O2P2Pt+2 |
|---|---|
分子量 |
931.9 g/mol |
IUPAC名 |
1,10-phenanthroline-5,6-diolate;platinum(2+);triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C12H8N2O2.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;15-11-7-3-1-5-13-9(7)10-8(12(11)16)4-2-6-14-10;/h2*1-15H;1-6,15-16H;/q;;;+2 |
InChIキー |
YHUPNOCPXTWWOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C(=C2[O-])[O-])N=C1.[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


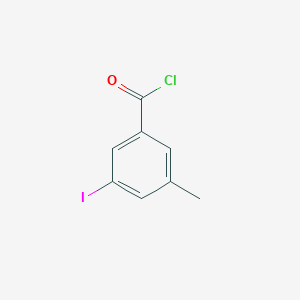
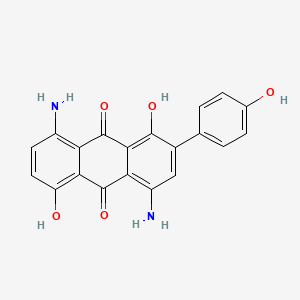
![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)
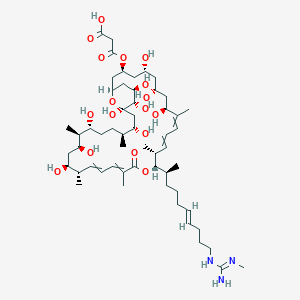
![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)
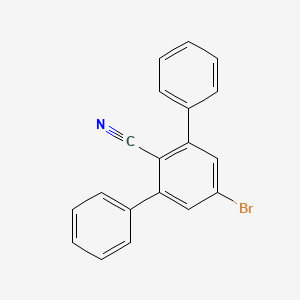
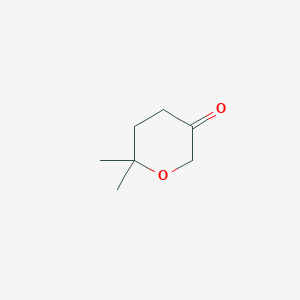
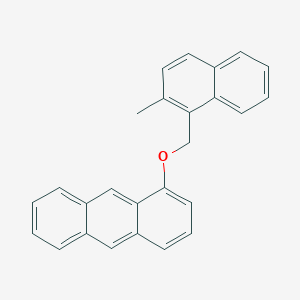
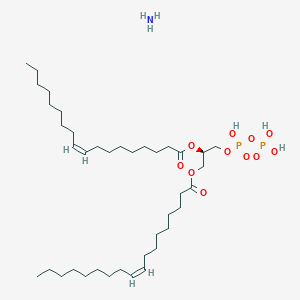

![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)


![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)
